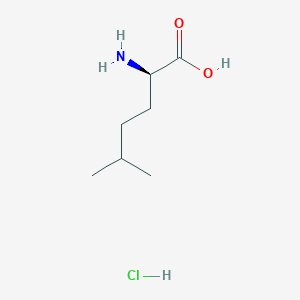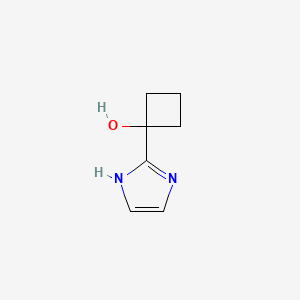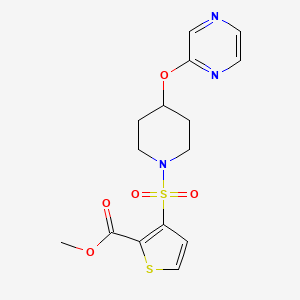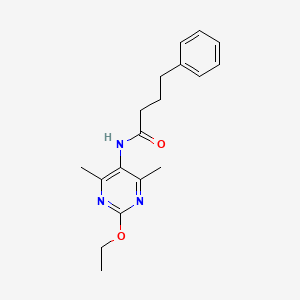
D-Homoleucine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Homoleucine hydrochloride is a chemical compound with the CAS Number: 1369531-51-0 and a molecular weight of 181.66 . It is also known as ®-2-amino-5-methylhexanoic acid hydrochloride . This compound belongs to a class of unusual amino acids known as β-homo amino acids or beta amino acids . The more common α-analogues of these amino acids are present in greater quantities and make up most polypeptides in a cell .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 . This indicates that the compound has a specific arrangement of atoms and functional groups.Physical and Chemical Properties Analysis
This compound has a molecular weight of 181.66 . It is recommended to be stored at 0-8°C .Applications De Recherche Scientifique
Enzymatic Analysis and Inhibitor Screening
D-Homoleucine hydrochloride plays a crucial role in the study of enzymes such as leucine aminopeptidase (LAP). LAP is a hydrolase involved in the hydrolysis of peptides containing leucine residues, acting as a key virulence factor for pathogenic bacteria. A study by Zhang et al. (2021) developed a fluorescent probe for real-time visual sensing of LAP, facilitating the identification of bacteria expressing LAP and screening for natural inhibitors like 3-acetyl-11-keto-β-boswellic acid (AKBA), which attenuates sepsis induced by Staphylococcus aureus. This highlights the application of this compound and related compounds in diagnosing and treating bacterial infections (Zhang et al., 2021).
Biosynthesis and Biocatalysis
Another significant application of this compound derivatives is in the biosynthesis of non-naturally occurring amino acids, such as L-tert-leucine. Jia et al. (2021) discovered four hypothetical leucine dehydrogenases through genome mining, which were then expressed in Escherichia coli for the biosynthesis of L-tert-leucine. This research lays the groundwork for low-cost, large-scale biosynthesis of valuable chiral amino acids, demonstrating the potential of this compound and its analogs in industrial biotechnology and pharmaceuticals (Jia et al., 2021).
Peptide and Protein Research
This compound is also valuable in peptide and protein research. Algeri et al. (1977) investigated the enzymatic activities crucial for the synthesis of biogenic amines, offering insights into neurobiology and the mechanisms of aging and disease. Studies like these help in understanding the fundamental processes of life and have implications in developing therapies for neurological disorders (Algeri et al., 1977).
Safety and Hazards
Mécanisme D'action
Target of Action
D-Homoleucine hydrochloride is a derivative of the amino acid leucine As a leucine derivative, it may interact with the same targets as leucine, such as the mtor pathway .
Mode of Action
Leucine is known to activate the mTOR pathway, which plays a crucial role in protein synthesis and cell growth .
Biochemical Pathways
Leucine is involved in various biochemical pathways, including protein synthesis, cell growth, and the mTOR signaling pathway .
Result of Action
Leucine is known to promote protein synthesis and cell growth through the activation of the mTOR pathway .
Analyse Biochimique
Biochemical Properties
D-Homoleucine hydrochloride shares many biochemical properties with its α-analogue, leucine It interacts with various enzymes, proteins, and other biomolecules in the cell
Cellular Effects
It is known that leucine derivatives can influence cellular function by affecting cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
It is known that leucine and its derivatives can activate the mTORC1 pathway, which plays a crucial role in cell growth and metabolism
Metabolic Pathways
It is known that leucine is involved in several metabolic pathways, but whether this compound participates in similar pathways is not clear .
Propriétés
IUPAC Name |
(2R)-2-amino-5-methylhexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKANUHWZITUKA-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450203.png)

![6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2450209.png)





![4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B2450218.png)

![2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B2450220.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)
